
(2E)-3-(2,5-Dibromothiophen-3-YL)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the carboxylic acid group and the double bond. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting dibromothiophene is then subjected to a Heck reaction with acrylic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The bromine atoms and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromine atoms and the double bond.
2,5-dibromothiophene: Lacks the carboxylic acid group and the double bond.
3-(2-thienyl)acrylic acid: Lacks the bromine atoms.
Uniqueness
(E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1199-42-4 |
|---|---|
Molecular Formula |
C7H4Br2O2S |
Molecular Weight |
311.98 g/mol |
IUPAC Name |
(E)-3-(2,5-dibromothiophen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h1-3H,(H,10,11)/b2-1+ |
InChI Key |
DVXZZONDJLGLIN-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1/C=C/C(=O)O)Br)Br |
Canonical SMILES |
C1=C(SC(=C1C=CC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





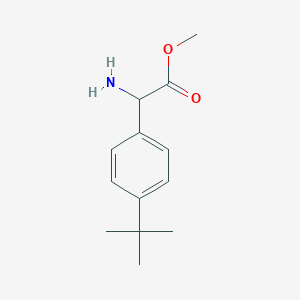
![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)


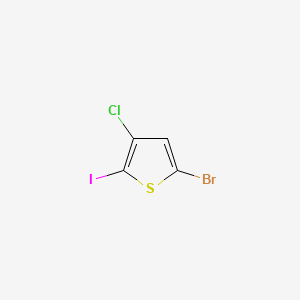
![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)
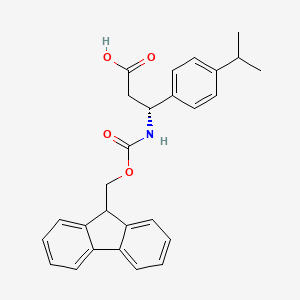

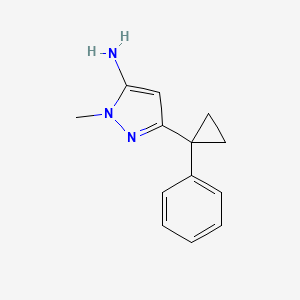
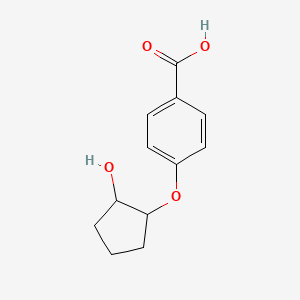
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535169.png)
